BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Profile of Tyr-Somatostatin-14: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tyr-Somatostatin-14

Cat. No.: B13390110

For Immediate Release

This technical whitepaper provides an in-depth guide to the preclinical studies of Tyr-
Somatostatin-14, a key derivative of the native peptide hormone Somatostatin-14. This
document is intended for researchers, scientists, and drug development professionals engaged
in the study of somatostatin receptor (SSTR) biology and its therapeutic applications,
particularly in oncology and neuroendocrine disorders. Tyr-Somatostatin-14, featuring a
tyrosine residue at the N-terminus, serves as a critical tool for radiolabeling and in vitro
receptor-binding assays, facilitating the exploration of SSTR function and the development of
novel SSTR-targeting agents.

Core Properties and Synthesis

Tyr-Somatostatin-14 is a synthetic cyclic tetradecapeptide with the amino acid sequence Tyr-
Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bridge
between the two cysteine residues. The addition of the N-terminal tyrosine provides a readily
available site for iodination, typically with lodine-125, rendering it a valuable radioligand for
studying SSTRs.

Table 1: Physicochemical Properties of Tyr-Somatostatin-14
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Property Value

Molecular Formula Css5H113N10021S52

Molecular Weight 1801.05 Da

Sequence Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-
Phe-Thr-Ser-Cys

Disulfide Bridge Cys*-Cys?®

Purity (Typical) >95%

Form Lyophilized Powder

Storage -20°C, desiccated

The synthesis of Tyr-Somatostatin-14 is typically achieved through solid-phase peptide
synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows
for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin
support. Following assembly, the peptide is cleaved from the resin and deprotected, and the
disulfide bridge is formed through oxidation. Purification is subsequently performed using
reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is
characterized by mass spectrometry to confirm its identity and purity.

Receptor Binding Affinity and Profile

Native Somatostatin-14 is known to bind with high affinity to all five subtypes of the
somatostatin receptor (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[1][2][3] While specific
binding affinity data (Ki or Kd values) for the N-terminally tyrosinated analog, Tyr-
Somatostatin-14, across all five SSTR subtypes is not readily available in the public domain, it
is widely used as a competitive radioligand in binding assays for other SSTR ligands. It is
generally accepted that the addition of the tyrosine residue does not significantly alter the
broad-spectrum binding profile of the parent molecule. Commercial sources indicate that [Tyr1]-
Somatostatin-14 binds to SSTR2.[4]

Table 2: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes
(lllustrative Data)
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Receptor Subtype ICs0 (NM)

SSTR1 High Affinity
SSTR2 High Affinity
SSTRS3 High Affinity
SSTR4 High Affinity
SSTR5 High Affinity

Note: This table represents the general high-
affinity binding of the parent compound,
Somatostatin-14. Specific ICso values can vary

between studies and experimental conditions.

Signaling Pathways

Upon binding to its G-protein coupled receptors (GPCRSs), somatostatin and its analogs,
including Tyr-Somatostatin-14, initiate a cascade of intracellular signaling events. The
activation of SSTRs is primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition
of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cCAMP) levels.[5]
Other key signaling pathways modulated by SSTR activation include the regulation of ion
channels, such as the activation of inwardly rectifying potassium (K+) channels and the
inhibition of voltage-gated calcium (Ca2+) channels, and the modulation of protein tyrosine
phosphatases. These signaling events collectively contribute to the inhibitory effects of
somatostatin on cell secretion and proliferation.
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Figure 1: Generalized signaling pathways activated by Tyr-Somatostatin-14 upon binding to
its receptors.

Experimental Protocols

Detailed methodologies are crucial for the successful preclinical evaluation of Tyr-
Somatostatin-14. Below are outlines of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Tyr-
Somatostatin-14

Sequential Fmoc-Amino Acid Couplin@

Repeat for each amino acid/

(Fmoc Deprotectior) (Cleavage from Resin & Side-Chain Deprotectior)

G)isulfide Bond Formation (OxidationD
[RP-HPLC Purification]

>
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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